molecular formula C18H15F4N3OS B4378714 4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4378714
M. Wt: 397.4 g/mol
InChI Key: DTTPSTXDFPXPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions using suitable halogenated precursors.

    Introduction of the Thiol Group: The thiol group is introduced via a nucleophilic substitution reaction using thiourea or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.

    Substitution: Various substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated compounds and suitable catalysts.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The phenyl and thiol groups may also contribute to its biological activity by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dimethyl-4-[2,2,2-trichloro-1-(3,4-dimethylphenyl)ethyl]benzene
  • 2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol

Uniqueness

4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, phenyl groups, and a thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N3OS/c1-10-6-7-11(2)14(8-10)25-15(23-24-17(25)27)12-4-3-5-13(9-12)26-18(21,22)16(19)20/h3-9,16H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTPSTXDFPXPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC(=CC=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
4-(2,5-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.